3,3',4',5,6,7,8-Heptamethoxyflavone

Catalog No.
S588201
CAS No.
1178-24-1
M.F
C22H24O9
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4',5,6,7,8-Heptamethoxyflavone

CAS Number

1178-24-1

Product Name

3,3',4',5,6,7,8-Heptamethoxyflavone

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one

Molecular Formula

C22H24O9

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3

InChI Key

SSXJHQZOHUYEGD-UHFFFAOYSA-N

Synonyms

3,3',4',5,6,7,8-heptamethoxyflavone, 3,5,6,7,8,3',4'-heptamethoxyflavone, 3-HPTMF, HEPTA-3

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC

3,3',4',5,6,7,8-Heptamethoxyflavone, also known as 3-Methoxynobiletin, is a naturally occurring polymethoxyflavone found in various plants, including tangerine peels, Croton caudatus, and Melicope triphylla []. This compound has garnered growing interest in scientific research due to its potential health benefits and diverse biological activities. Here's a closer look at some of its potential applications:

Antidepressant effects

Studies suggest that 3,3',4',5,6,7,8-Heptamethoxyflavone may possess antidepressant properties. Research on mice models indicates that it can effectively alleviate corticosterone-induced depression-like behavior []. Additionally, it may promote the expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neurogenesis and neuroplasticity, potentially contributing to improved mood and cognitive function [].

Collagen synthesis and skin health

Studies have shown that 3,3',4',5,6,7,8-Heptamethoxyflavone can stimulate the production of type I procollagen, a vital component of the skin's extracellular matrix []. This suggests it may have potential applications in promoting skin health and wound healing [].

Cancer research

While further research is needed, some studies indicate that 3,3',4',5,6,7,8-Heptamethoxyflavone might possess anti-cancer properties. It has been shown to inhibit the efflux pumps P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), potentially enhancing the efficacy of chemotherapeutic drugs [].

Other potential applications

,3',4',5,6,7,8-Heptamethoxyflavone is being explored for its potential roles in various other areas, including:

  • Anti-inflammatory and antioxidant properties: Studies suggest it may exhibit anti-inflammatory and antioxidant effects, potentially offering benefits in conditions like chronic inflammation and oxidative stress [].
  • Neuroprotective effects: Research suggests it may have neuroprotective properties, potentially aiding in preventing neurodegenerative diseases [].

3,3',4',5,6,7,8-Heptamethoxyflavone, also known as 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF), is a polymethoxylated flavonoid predominantly found in the peels of citrus fruits such as Citrus unshiu and Citrus grandis. Its chemical structure features seven methoxy groups attached to the flavone backbone, which significantly influences its biological properties and activities. This compound has gained attention due to its potential therapeutic effects, particularly in skin health and anti-aging applications.

The chemical reactivity of 3,5,6,7,8,3',4'-heptamethoxyflavone is characterized by its ability to participate in various reactions typical of flavonoids. These include:

  • Methylation: The presence of multiple hydroxyl groups allows for methylation reactions that can modify the compound's structure and enhance its bioactivity.
  • Oxidation: HMF can undergo oxidation processes that may affect its stability and biological activity.
  • Conjugation: The compound can form conjugates with other molecules (e.g., glucuronidation), influencing its pharmacokinetics.

HMF exhibits a range of biological activities:

  • Antioxidant Properties: It scavenges free radicals and reduces oxidative stress in cells.
  • Anti-inflammatory Effects: HMF has been shown to inhibit the expression of matrix metalloproteinases (MMPs), particularly MMP-1, which is involved in collagen degradation. This suggests a protective role against photoaging and skin damage caused by ultraviolet radiation .
  • Collagen Synthesis: It promotes the synthesis of type I procollagen in human dermal fibroblast neonatal cells, which is crucial for skin elasticity and repair .
  • Neuroprotective Effects: Research indicates that HMF may activate signaling pathways relevant to memory and neuroprotection, such as the cAMP response element-binding protein (CREB) pathway .

The synthesis of 3,5,6,7,8,3',4'-heptamethoxyflavone can be achieved through several methods:

  • Extraction from Natural Sources: HMF can be isolated from citrus fruit peels using solvent extraction methods such as ethanol extraction followed by hexane fractionation .
  • Chemical Synthesis: Laboratory synthesis may involve the methylation of flavonoid precursors using methylating agents under controlled conditions to achieve the desired methoxylation pattern .

Studies have demonstrated that 3,5,6,7,8,3',4'-heptamethoxyflavone interacts with various cellular pathways:

  • Mitogen-Activated Protein Kinase Pathway: HMF inhibits phosphorylation of key proteins within this pathway (ERK and JNK), which are involved in inflammatory responses and collagenase activity regulation .
  • Transforming Growth Factor Beta/Smad Pathway: It modulates this pathway by inducing Smad3 expression while suppressing Smad7 expression in UV-induced human dermal fibroblast cells .

Several compounds share structural similarities with 3,5,6,7,8,3',4'-heptamethoxyflavone. Here are some notable examples:

Compound NameNumber of Methoxy GroupsNotable Activities
Nobiletin6Anti-cancer properties; enhances glucose metabolism
Tangeretin5Anti-inflammatory; neuroprotective effects
3',4'-Didemethylnobiletin4Antioxidant; potential anti-cancer effects

Uniqueness of 3,5,6,7,8-Heptamethoxyflavone

The unique aspect of 3,5,6,7,8-heptamethoxyflavone lies in its seven methoxy groups which significantly enhance its lipophilicity and bioactivity compared to other polymethoxylated flavones. This structural feature contributes to its potent effects on collagen synthesis and skin protection against UV damage.

3,3',4',5,6,7,8-Heptamethoxyflavone belongs to the flavonoid superfamily, specifically classified as a polymethoxyflavone (PMF), which represents a unique subclass of flavonoids characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone skeleton. The compound has the molecular formula C22H24O9 with a molecular weight of 432.4 g/mol, and is identified by the CAS registry number 1178-24-1. The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxy-4H-chromen-4-one, which precisely describes its structural arrangement.

The compound exhibits several synonymous names in scientific literature, including 3-methoxynobiletin, NSC-618928, and flavone 3,3',4',5,6,7,8-heptamethoxy-, reflecting its relationship to the well-known nobiletin structure with an additional methoxy group at the 3-position. Structurally, this heptamethoxyflavone is distinguished by its seven methoxy substituents located at positions 3, 3', 4', 5, 6, 7, and 8 on the flavone backbone, creating a highly methylated molecule that significantly influences its physicochemical and biological properties. The extensive methylation pattern contributes to the compound's lipophilic character, which enhances its cellular penetration and bioavailability compared to less methylated flavonoid counterparts.

The three-dimensional conformational structure of 3,3',4',5,6,7,8-heptamethoxyflavone reveals important spatial arrangements that influence its biological activity. The methoxy groups at positions 3', 4', 5, 6, 7, and 8 create steric hindrance patterns that affect molecular interactions with biological targets. Research has demonstrated that the position and number of methoxy groups significantly influence the biological activity of PMFs, with the 3-position methoxy group being particularly important for enhanced cellular activities. The compound's structure allows for optimal interaction with various molecular targets while maintaining resistance to metabolic degradation, a property that distinguishes it from hydroxylated flavonoid analogs.

Historical Context of Discovery in Citrus Species

The discovery and characterization of 3,3',4',5,6,7,8-heptamethoxyflavone can be traced back to systematic investigations of citrus flavonoids that began in earnest during the latter half of the 20th century. Initial identification of this compound occurred during comprehensive phytochemical surveys of Citrus species, particularly focused on the peel tissues where PMFs are most concentrated. The compound was first isolated from Citrus aurantium (bitter orange) peel, where it exists as part of a complex mixture of polymethoxyflavones that contribute to the characteristic properties of citrus essential oils and extracts.

Early research into citrus PMFs gained momentum in the 1990s when scientists discovered their anti-inflammatory and antiallergic effects when extracted from immature citrus peels. The specific identification of 3,3',4',5,6,7,8-heptamethoxyflavone as a distinct entity from the more common nobiletin (3',4',5,6,7,8-hexamethoxyflavone) required sophisticated analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The development of high-performance liquid chromatography (HPLC) methods in the 1980s and 1990s enabled researchers to separate and quantify individual PMFs, leading to the recognition of 3,3',4',5,6,7,8-heptamethoxyflavone as a significant bioactive constituent.

The compound's historical significance extends beyond its initial discovery to its role in understanding the biosynthetic pathways of citrus flavonoids. Research has shown that 3,3',4',5,6,7,8-heptamethoxyflavone represents an advanced stage in the methylation cascade that produces highly methylated PMFs in citrus tissues. This understanding has been crucial for developing extraction and purification methods, as well as for establishing structure-activity relationships that guide current research into PMF bioactivities. The historical development of analytical methods for this compound has paralleled advances in natural product chemistry and has contributed significantly to our current understanding of flavonoid biochemistry and pharmacology.

Taxonomic Distribution in Plantae Kingdom

The taxonomic distribution of 3,3',4',5,6,7,8-heptamethoxyflavone within the plant kingdom is notably restricted, with primary occurrence documented in species belonging to the Rutaceae family, particularly within the genus Citrus. Extensive phytochemical surveys have confirmed the presence of this compound in several Citrus species, including Citrus reticulata (mandarin), Citrus aurantium (bitter orange), and Citrus unshiu (satsuma mandarin), where it accumulates predominantly in the peel tissues.

Beyond the core Citrus genus, 3,3',4',5,6,7,8-heptamethoxyflavone has been identified in other Rutaceae family members, most notably in Melicope triphylla, a shrub or small tree species distributed across the Ryukyu Islands, Taiwan, Borneo, and extending to New Guinea. This distribution pattern suggests that the biosynthetic capability for producing highly methylated PMFs evolved within the Rutaceae lineage and has been maintained across various genera within this family. The compound's presence in Melicope species indicates that PMF biosynthesis is not exclusively limited to commercial Citrus species but represents a broader taxonomic characteristic of certain Rutaceae lineages.

The concentration and distribution patterns of 3,3',4',5,6,7,8-heptamethoxyflavone within plant tissues show remarkable specificity, with highest concentrations typically found in the flavedo (outer peel) of citrus fruits rather than in the albedo (white pith) or fruit pulp. This tissue-specific accumulation pattern is consistent across different Citrus species and suggests specialized biosynthetic compartmentalization within the plant. Recent quantitative analyses have revealed significant variation in PMF content among different citrus cultivars, with some specialized varieties containing particularly high concentrations of heptamethoxyflavones. The compound's taxonomic distribution also extends to certain hybrid citrus varieties, where it can be found in appreciable quantities, suggesting that the genetic determinants for PMF biosynthesis are inherited across citrus breeding lines.

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

9

Exact Mass

432.14203234 g/mol

Monoisotopic Mass

432.14203234 g/mol

Heavy Atom Count

31

Melting Point

129 - 131 °C

UNII

288R4CAV1V

Other CAS

1178-24-1

Wikipedia

3-methoxynobiletin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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